2-(4-Bromophenyl)-5-phenyl-1,3,4-thiadiazole
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Overview
Description
2-(4-Bromophenyl)-5-phenyl-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions usually require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It has been investigated for its potential as a fluorescent probe for biological imaging due to its ability to emit light upon excitation.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-phenyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3,4-thiadiazole: Lacks the phenyl group at the 5-position, which can affect its electronic properties and reactivity.
5-Phenyl-1,3,4-thiadiazole: Lacks the bromophenyl group, which can influence its biological activity and chemical reactivity.
4-Bromophenyl-1,3,4-thiadiazole: Similar structure but different substitution pattern, leading to variations in properties and applications.
Uniqueness
The combination of these groups in the thiadiazole ring provides a versatile scaffold for the development of new compounds with diverse properties .
Properties
Molecular Formula |
C14H9BrN2S |
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Molecular Weight |
317.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H9BrN2S/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
XDCVPWPJOJXNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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